![molecular formula C11H9ClN2O2 B2419479 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole CAS No. 720-12-7](/img/structure/B2419479.png)

6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

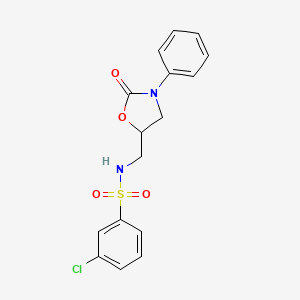

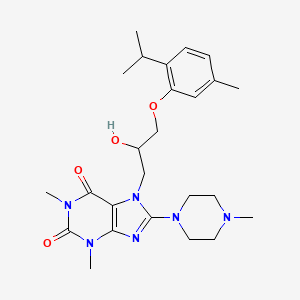

Molecular Structure Analysis

The molecular structure of 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole is based on the indole core, with additional functional groups attached. Detailed structural analysis was not found in the available resources.Chemical Reactions Analysis

While specific chemical reactions involving 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole were not found, indole derivatives are known to participate in a variety of chemical reactions .Applications De Recherche Scientifique

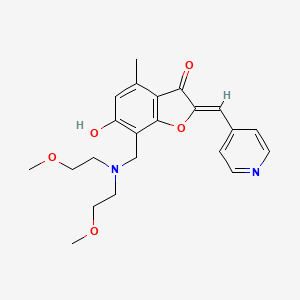

Antimicrobial, Antiinflammatory, and Antiproliferative Activities

Studies have shown that compounds derived from nitroindole, which include variants like 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole, exhibit significant antimicrobial, antiinflammatory, and antiproliferative activities. These findings are crucial in the development of new pharmaceuticals and treatments for various diseases (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Structural Analysis and Density Functional Theory (DFT) Calculations

Research involving indole derivatives like 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole also includes structural analysis and DFT calculations. These studies provide valuable insights into the molecular structure and properties of these compounds, which are essential for understanding their potential applications in various scientific fields (Geetha et al., 2019).

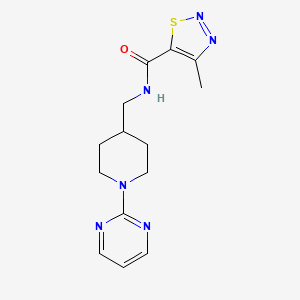

Synthesis and Evaluation as Photosystem II Inhibitors

Indole derivatives have been synthesized and evaluated for their potential as photosystem II (PSII) inhibitors. This research is significant in the development of new herbicides and plant growth regulators (Souza et al., 2020).

Anti-inflammatory Agents

Some studies have synthesized new derivatives of indole, including structures related to 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole, and evaluated them as anti-inflammatory agents. This research is vital for developing new treatments for inflammatory conditions (Rehman, Saini, & Kumar, 2022).

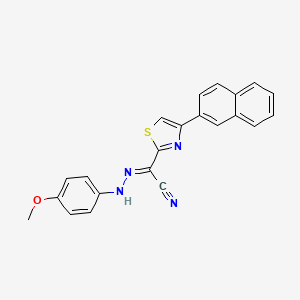

Corrosion Inhibition in Sea Water

Research on 5-Nitro isatin derivatives, which are structurally related to 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole, has indicated potential applications in corrosion inhibition, particularly for carbon steel in sea water (Ahmed, Kubba, & Al-Majidi, 2018).

Propriétés

IUPAC Name |

6-chloro-3-[(Z)-2-nitroprop-1-enyl]-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7(14(15)16)4-8-6-13-11-5-9(12)2-3-10(8)11/h2-6,13H,1H3/b7-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOOOKCNXISWJQ-DAXSKMNVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CNC2=C1C=CC(=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CNC2=C1C=CC(=C2)Cl)/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclohexyl-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea](/img/structure/B2419400.png)

![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide](/img/structure/B2419401.png)

![N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2419402.png)

![3-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2419404.png)

![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/no-structure.png)

![9-((4-(2-methylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2419409.png)

![3-Methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2419410.png)

![(4-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2419417.png)